molecular formula C14H24ClNO2Si B13751848 DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride CAS No. 58568-03-9

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride

Cat. No.: B13751848
CAS No.: 58568-03-9
M. Wt: 301.88 g/mol
InChI Key: FWXCASNQFZCVKE-UHFFFAOYSA-N
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Description

DL-PGTMPE·HCl is a synthetic derivative of phenylglycine, where the carboxylic acid group is esterified with a 3-trimethylsilylpropyl group, and the amine is protonated as a hydrochloride salt. The trimethylsilyl (TMS) group serves as a protective moiety, stabilizing the compound against enzymatic degradation. Such modifications are common in prodrug design to modulate pharmacokinetic properties.

Properties

CAS No.

58568-03-9

Molecular Formula

C14H24ClNO2Si

Molecular Weight

301.88 g/mol

IUPAC Name

[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H

InChI Key

FWXCASNQFZCVKE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of DL-2-Phenylglycine 3-Trimethylsilylpropyl Ester Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

This approach ensures the amino acid moiety is esterified with the silyl-containing alcohol, and the amino group is protonated to form the hydrochloride salt, enhancing stability and crystallinity.

Esterification Step

Reagents and Conditions
  • Starting material: DL-2-phenylglycine (2-amino-2-phenylacetic acid)
  • Alcohol: 3-trimethylsilylpropanol or 3-(trimethoxysilyl)propylamine derivatives (as precursors to the ester)
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or coupling agents like dicyclohexylcarbodiimide (DCC) may be employed.
  • Solvents: Methanol, benzene, or other aprotic solvents depending on the method.
Methodology

A representative method from patent US3887606A describes the esterification of DL-phenylglycine derivatives with alcohols under reflux conditions, often using acid catalysis or coupling agents to promote ester bond formation. The reaction is typically carried out at temperatures ranging from room temperature to reflux (~50–100 °C) for several hours to ensure complete conversion.

In a related synthesis of amino acid ligands incorporating trimethoxysilylpropyl groups, sodium methoxide in methanol is used to generate the free base of the amino acid ester hydrochloride, which then reacts with 3-aminopropyltrimethoxysilane (APTMS) to form the corresponding amide or ester derivatives. The reaction is heated at 50 °C for 1 hour followed by refluxing for 3 hours to complete the condensation. The product is isolated by evaporation under reduced pressure.

Hydrochloride Salt Formation

After esterification, the free amine is converted into its hydrochloride salt to improve solubility and stability. This is achieved by:

  • Treating the esterified product with hydrogen chloride gas or
  • Stirring with an aqueous solution of hydrochloric acid at controlled temperatures (10 to 100 °C).

According to US3887606A, hydrolysis or salt formation with strong mineral acids such as hydrochloric acid can be performed at the boiling point of the aqueous acid solution without significant racemization of the chiral center.

Purification and Characterization

  • The hydrochloride salt typically precipitates out or can be crystallized from suitable solvents.
  • Purification may involve recrystallization from ethanol or ethyl acetate.
  • Characterization is done by NMR spectroscopy, IR spectroscopy (amide I and II bands at ~1650 and 1550 cm⁻¹), and melting point determination.

Experimental Data and Comparative Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification DL-2-phenylglycine + 3-trimethylsilylpropanol, acid catalyst or DCC 50–100 °C (reflux) 3–6 hours 70–90 Acid catalysis or carbodiimide coupling used; methanol or benzene solvent
Salt formation Ester + HCl (aqueous or gas) 10–100 °C (boiling) 1–3 hours Quantitative Hydrochloride salt formation without racemization
Purification Recrystallization from ethanol or ethyl acetate Room temperature Variable Produces crystalline hydrochloride salt
Characterization (IR) Amide I: ~1650 cm⁻¹, Amide II: ~1550 cm⁻¹ Confirms amide/ester functionality
Characterization (NMR) ¹H NMR in CDCl₃ Signals consistent with trimethylsilylpropyl ester and phenylglycine moieties

Notes on Stereochemistry and Racemization

  • The hydrolysis and salt formation steps are designed to minimize racemization of the chiral center in 2-phenylglycine.
  • US3887606A highlights that even at the boiling point of aqueous acid, little to no racemization occurs, preserving the DL configuration.
  • This is critical for applications requiring optical purity.

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.

    Reduction: Formation of phenylglycine alcohol derivatives.

    Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Hydrochlorides with Aromatic Backbones

  • Target Compound : DL-PGTMPE·HCl

    • Structure : Phenylglycine backbone, 3-trimethylsilylpropyl ester, hydrochloride salt.
    • Key Features : High lipophilicity (logP >3 predicted), TMS group for steric protection.
  • Analog 1 : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (from )

    • Structure : Yohimbane alkaloid backbone, methyl ester, hydrochloride salt.
    • Comparison :
  • The methyl ester lacks the lipophilic TMS group, reducing membrane permeability compared to DL-PGTMPE·HCl.
  • Yohimbane derivatives are bioactive (e.g., α-adrenergic antagonism), whereas DL-PGTMPE·HCl’s activity is undefined without data .

Hydrochloride Salts of Biogenic Amines

  • Analog 2 : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) (from )
    • Structure : Catecholamine backbone, primary amine hydrochloride.
    • Comparison :
  • Dopamine HCl is highly polar (logP ~-0.5) due to catechol and primary amine, contrasting with DL-PGTMPE·HCl’s lipophilic ester.
  • The TMS group in DL-PGTMPE·HCl may confer metabolic stability, whereas dopamine is rapidly degraded by monoamine oxidases .

Hypothetical Data Table: Comparative Properties

Property DL-PGTMPE·HCl (Predicted) 17α-Hydroxy-yohimban Methyl Ester HCl Dopamine HCl
LogP >3 ~2.5 -0.5
Aqueous Solubility Low Moderate High
Metabolic Stability High (TMS protection) Moderate Low
Bioactivity Undefined α-Adrenergic antagonism Neurotransmitter

Biological Activity

DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including pharmacological effects, structure-activity relationships, and case studies that highlight its applications.

  • IUPAC Name: this compound
  • Molecular Formula: C13H21ClN2O2Si
  • Molecular Weight: 292.85 g/mol
  • CAS Number: 58568-03-9

Pharmacological Activities

Research indicates that derivatives of DL-2-phenylglycine exhibit various pharmacological activities, including:

  • Antiphlogistic Activity: Studies show that p-substituted DL-2-phenylglycine esters possess significant anti-inflammatory properties. For instance, the octyl ester variant demonstrated effectiveness comparable to established anti-inflammatory drugs such as acetylsalicylic acid and phenylbutazone .
  • Analgesic Effects: The analgesic potency of these compounds is notably enhanced with specific substitutions on the phenyl ring. For example, the compound DL-2-(benzyloxyphenyl)glycine octyl ester exhibited superior analgesic effects in animal models .
  • Spasmolytic Activity: Certain derivatives have shown spasmolytic effects, with some being more potent than traditional spasmolytics like papaverine .

Structure-Activity Relationship (SAR)

The biological activity of DL-2-phenylglycine derivatives is significantly influenced by their structural modifications. The following table summarizes key findings from SAR studies:

Compound TypeActivity TypeRelative Potency
DL-2-(benzyloxyphenyl)glycineAnalgesicHighest among tested derivatives
DL-2-(p-methoxyphenyl)glycineSpasmolytic2x more active than papaverine
Unsubstituted esterBaselineLower activity compared to substituted variants

Case Studies

Several studies have evaluated the biological activity of DL-2-phenylglycine derivatives:

  • Inflammation Models: In a controlled study, the octyl ester variant was tested in various inflammation models, demonstrating a significant reduction in inflammatory markers compared to controls .
  • Pain Management Trials: Clinical trials involving animal models revealed that certain derivatives provided effective pain relief without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Muscle Spasms: In experiments designed to assess spasmolytic properties, the most potent derivative was found to significantly reduce muscle spasms induced by histamine .

Q & A

Q. What are the recommended synthetic routes for DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride?

The synthesis involves esterification of DL-2-Phenylglycine with 3-trimethylsilylpropanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) or other acylating agents.
  • Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Yield optimization requires stoichiometric control of silylating agents and inert conditions to prevent hydrolysis .

Q. What spectroscopic methods confirm the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Trimethylsilyl protons (δ 0.1–0.3 ppm), ester carbonyl (δ ~170 ppm), and phenyl group signals (δ 7.2–7.5 ppm) .
  • FT-IR : Ester C=O stretch (~1730 cm⁻¹), Si–C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) matching the molecular formula (C₁₄H₂₂ClNO₂Si, MW 323.87).
  • X-ray Crystallography (for advanced confirmation): Resolves stereochemistry and crystal packing, as demonstrated for analogous hydrochloride salts .

Q. How should researchers handle stability and storage?

  • Store at –20°C under anhydrous conditions (desiccator with P₂O₅).
  • Avoid prolonged exposure to moisture or basic pH to prevent silyl ester hydrolysis.
  • Stability assessments via HPLC every 3–6 months to monitor degradation (<5% over 12 months under recommended conditions) .

Advanced Research Questions

Q. How can reaction yields be improved during silyl group introduction?

Optimization strategies include:

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) or imidazole to enhance silylation efficiency.
  • Temperature Control : Stepwise heating (0°C → RT) minimizes side reactions.
  • Solvent Selection : Anhydrous dichloromethane or THF improves reagent solubility.
  • Stoichiometry : 1.5–2.0 equivalents of silylating agent ensures complete conversion .

Q. What methodologies resolve discrepancies in thermal analysis data (e.g., melting points)?

Discrepancies often arise from polymorphism or hydration. Recommended protocols:

  • Differential Scanning Calorimetry (DSC) : Heating rate of 5°C/min under nitrogen.
  • XRD Analysis : Compare diffraction patterns with known polymorphs.
  • Solvent Screening : Recrystallize from ethanol, acetone, or ethyl acetate to isolate stable forms .

Q. How can computational tools predict the reactivity of the silyl ester moiety?

  • DFT Calculations : B3LYP/6-311+G(d,p) level models hydrolysis pathways. Acidic conditions favor protonation of the ester oxygen, while basic media cleave Si–O bonds.
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics in explicit solvent (e.g., water/DMSO mixtures) to predict half-lives .

Q. What strategies enable enantiomeric resolution of the racemic mixture?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipase B (e.g., CAL-B) in tert-butyl methyl ether achieves >90% ee via selective ester hydrolysis.
  • Diastereomeric Salt Formation : Employ (–)-dibenzoyl-L-tartaric acid in ethanol/water (1:1) .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

  • Hansen Solubility Parameters : Calculate δD, δP, δH to identify optimal solvents.
  • Experimental Validation : Conduct saturation solubility studies in DMSO, THF, and water at 25°C.
  • pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–10) to assess ionization effects .

Q. What causes variability in biological activity data across studies?

Potential factors include:

  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted starting materials.
  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Metabolic Stability : Rapid hydrolysis in cell culture media (e.g., esterase activity). Standardize protocols using LC-MS purity verification (>98%) and controlled biological replicates .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹³C NMR (DMSO-d₆)173.2 ppm (ester C=O), 53.1 ppm (C–N), 17.5 ppm (Si–CH₂)
FT-IR1730 cm⁻¹ (C=O), 1250 cm⁻¹ (Si–C), 3350 cm⁻¹ (N–H stretch)
MS (ESI+)[M+H]⁺ = 323.87, [M+Na]⁺ = 345.85

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (% after 30 days)Major Degradant
40°C, 75% RH12.3%DL-2-Phenylglycine
pH 7.4 (PBS)28.7%Trimethylsilanol
Dark, –20°C (dry)<2%None detected
RH = Relative Humidity; PBS = Phosphate-Buffered Saline

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